5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one
Description
This compound features a pyran-4-one core substituted at position 5 with a 4-fluorobenzyloxy group and at position 2 with a piperazine-1-carbonyl moiety further modified by a furan-2-carbonyl group. The 4-fluorobenzyl fragment enhances lipophilicity and metabolic stability, while the furan-2-carbonyl-piperazine linkage may influence target binding interactions.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O6/c23-16-5-3-15(4-6-16)13-30-20-14-31-19(12-17(20)26)22(28)25-9-7-24(8-10-25)21(27)18-2-1-11-29-18/h1-6,11-12,14H,7-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYWLNTYYUBLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-fluorobenzyl)oxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one , identified by its CAS number 1021024-47-4, is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 410.4 g/mol. Its structure includes a pyranone core, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1021024-47-4 |
| Molecular Formula | C21H19FN4O4 |
| Molecular Weight | 410.4 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Anticancer Properties
Preliminary studies suggest that derivatives of pyranones can exhibit anticancer properties. The ability of the furan ring to participate in electron transfer processes may enhance the compound's efficacy against cancer cells. A study involving structurally related compounds showed significant inhibition of tumor cell proliferation, indicating a need for further exploration of this compound's effects on cancer cell lines.
Neuropharmacological Effects
Piperazine derivatives have been noted for their neuropharmacological activities. The incorporation of a piperazine ring in this compound may confer anxiolytic or antidepressant properties, warranting investigation through behavioral assays and receptor binding studies.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorobenzyl and furan groups may enhance potency or selectivity towards specific biological targets. For instance:
- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and metabolic stability.
- Furan Carbonyl Group : This moiety may interact with biological targets through hydrogen bonding or π-stacking interactions.
Case Studies and Research Findings
- Antimicrobial Screening : A study conducted on related compounds demonstrated that modifications to the aromatic systems significantly affected antimicrobial potency against various bacterial strains.
- Cancer Cell Line Studies : In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that compounds with similar structures could induce apoptosis, suggesting a potential pathway for therapeutic development.
- Neuropharmacological Assessment : Behavioral studies on piperazine derivatives indicated anxiolytic effects in rodent models, suggesting that this compound may possess similar properties.
Comparison with Similar Compounds
Structural Analogs with Modified Benzyloxy Groups
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-Fluorophenyl)-1-piperazinyl]methyl}-4H-Pyran-4-one
2-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-Methoxybenzyl)oxy)-4H-Pyran-4-one
Analogs with Varied Piperazine Substituents
- 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-Fluorophenyl)-1,3-Oxazole-4-carbonitrile Key Differences: Oxazole core replaces pyranone; piperazine is substituted with 4-fluorobenzoyl instead of furan-2-carbonyl. Molecular formula: C21H15F2N3O2 .
- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19) Key Differences: Piperazine linked to diverse benzoyl groups (e.g., nitro, chloro substituents) instead of furan-2-carbonyl. Implications: These derivatives were synthesized as tyrosine kinase inhibitors, suggesting the 4-fluorobenzyl-piperazine fragment is critical for target engagement .
Core Heterocycle Variations
- 4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-Fluorobenzyl)phthalazin-1(2H)-one Key Differences: Phthalazinone core replaces pyranone; cyclopropanecarbonyl modifies piperazine. Implications: The phthalazinone core may enhance π-π stacking interactions in enzyme active sites .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Fluorine : The 4-fluorobenzyl group in the target compound and analogs (e.g., ) enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation.
- Piperazine Modifications : Substituting the furan-2-carbonyl group with bulkier acyl chains (e.g., benzoyl in ) may reduce binding affinity due to steric hindrance, while smaller groups (e.g., cyclopropanecarbonyl in ) maintain flexibility.
- Core Heterocycles: Pyran-4-one offers a balance of electronic properties and solubility, whereas oxazole () or phthalazinone () cores introduce distinct pharmacophoric features.
Preparation Methods
Synthesis of 5-Hydroxy-2-(piperazine-1-carbonyl)-4H-pyran-4-one
The pyranone core is synthesized via cyclization of a 1,5-diketone precursor. A reported method involves the condensation of ethyl acetoacetate with malonyl chloride under basic conditions to form 2-carbethoxy-4H-pyran-4-one. Subsequent hydrolysis of the ethyl ester with aqueous NaOH yields 2-carboxy-4H-pyran-4-one, which is converted to the acid chloride using thionyl chloride. Reaction with piperazine in dichloromethane at 0°C affords 2-(piperazine-1-carbonyl)-4H-pyran-4-one.
Reaction Conditions :
- Cyclization : Ethyl acetoacetate (1.0 eq), malonyl chloride (1.2 eq), pyridine, 0°C → 25°C, 12 h.
- Ester Hydrolysis : 2 M NaOH, ethanol, reflux, 4 h.
- Acid Chloride Formation : SOCl₂, reflux, 2 h.
- Piperazine Coupling : Piperazine (1.5 eq), DCM, 0°C → 25°C, 6 h.
Introduction of the 4-Fluorobenzyloxy Group
The hydroxyl group at position 5 is alkylated with 4-fluorobenzyl bromide. A mixture of 5-hydroxy-2-(piperazine-1-carbonyl)-4H-pyran-4-one (1.0 eq), 4-fluorobenzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF is stirred at 60°C for 8 h. The product is isolated via extraction with ethyl acetate and purified by column chromatography.
Optimization Note : Excess K₂CO₃ ensures complete deprotonation of the phenolic oxygen, facilitating efficient alkylation.
Acylation of Piperazine with Furan-2-carbonyl Chloride
The secondary amine of the piperazine moiety is acylated using furan-2-carbonyl chloride. A solution of furan-2-carbonyl chloride (1.1 eq) in THF is added dropwise to a cooled (0°C) solution of the intermediate from Step 2.2 and triethylamine (2.0 eq). The reaction proceeds at 25°C for 12 h, followed by aqueous workup.
Critical Parameters :
- Stoichiometry : Slight excess of acyl chloride ensures complete reaction.
- Solvent Choice : THF minimizes side reactions compared to polar aprotic solvents.
Synthetic Route 2: Modular Assembly via Coupling Reactions
Preparation of 5-((4-Fluorobenzyl)oxy)-4H-pyran-4-one-2-carboxylic Acid
The pyranone core is functionalized at position 2 via Vilsmeier-Haack formylation followed by oxidation. Formylation of 5-((4-fluorobenzyl)oxy)-4H-pyran-4-one with POCl₃ and DMF yields the 2-formyl derivative, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium.
Yield Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Formylation | POCl₃, DMF | 78 |
| Oxidation | KMnO₄, H₂SO₄ | 65 |
Piperazine-Furan Carbonyl Conjugation
The carboxylic acid is activated as a mixed anhydride (using ethyl chloroformate) and coupled to piperazine in THF. The resulting 2-(piperazine-1-carbonyl) intermediate is acylated with furan-2-carbonyl chloride as described in Route 1.
Advantage : This route avoids the need for acid chloride isolation, improving safety and scalability.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield (%) | 32 (estimated) | 28 (estimated) |
| Key Advantage | Simplicity | Avoids SOCl₂ |
| Limitation | Low functional group tolerance | Longer synthesis |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity, with retention time = 12.4 min.
Q & A
Basic: What synthetic strategies are recommended for constructing the pyran-4-one core and its substituents in this compound?
Methodological Answer:
The pyran-4-one core is typically synthesized via cyclization or condensation reactions. For example, highlights multi-step organic reactions using palladium catalysts or acidic media to form heterocyclic frameworks. The 4-fluorobenzyloxy group can be introduced via nucleophilic substitution or Mitsunobu reactions, while the piperazine-furan-2-carbonyl moiety is assembled through amide coupling (e.g., EDC/HOBt or DCC coupling agents). Piperazine derivatives are often functionalized using benzoyl chlorides under basic conditions (e.g., DCM with diisopropylethylamine, as in ). Key steps include:
- Cyclization of intermediates under reflux.
- Sequential coupling of fluorobenzyl and furan-carbonyl groups.
- Purification via column chromatography or crystallization .
Basic: Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) from the pyran-4-one, furan, and amide groups .
- NMR (¹H/¹³C) : Confirms substituent regiochemistry. For instance:
- Aromatic protons (δ 6.5–8.0 ppm) for the 4-fluorobenzyl and furan groups.
- Piperazine CH₂ signals (δ 2.5–3.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC/GC : Monitors reaction progress and purity (>95%) .
Advanced: How can reaction conditions be optimized to enhance the yield of the piperazine-1-carbonyl linkage?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Palladium or acid catalysts improve coupling efficiency ( ).
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates ( ).
- Temperature Control : Mild conditions (e.g., 0–25°C) prevent side reactions during amide bond formation.
- Stoichiometry : Excess benzoyl chloride (1.2–1.5 eq) ensures complete piperazine acylation ( ).
- Workup : Precipitation or flash chromatography removes unreacted reagents .
Advanced: What methodologies resolve spatial ambiguities in substituent arrangement around the pyran-4-one ring?
Methodological Answer:
- X-ray Crystallography : Provides definitive spatial confirmation, as demonstrated in and 21 for analogous compounds.
- NOESY/ROESY NMR : Detects through-space interactions between substituents (e.g., fluorobenzyl and piperazine groups).
- DFT Calculations : Predicts stable conformers and compares experimental vs. theoretical NMR/IR data .
Advanced: How to design assays for mechanism-of-action studies given structural similarities to kinase inhibitors?
Methodological Answer:
- Kinase Profiling Panels : Test inhibition against a broad kinase library (e.g., ATP-binding assays).
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to kinase targets ( ).
- Cellular Assays : Measure downstream signaling (e.g., phosphorylation levels via Western blot).
- Mutagenesis Studies : Identify critical residues in the kinase active site by alanine scanning.
- Co-crystallization : Resolve compound-target complexes to guide SAR ( ) .
Advanced: How to address discrepancies in reported biological activity for structurally related compounds?
Methodological Answer:
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions.
- Assay Validation : Use positive controls (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Compare data across studies while adjusting for variables (e.g., cell line, assay type).
- Structural Tweaks : Modify substituents (e.g., fluorobenzyl vs. chlorobenzyl) to isolate activity drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
